molecular formula C20H16N4O2S2 B2730381 N-(4-phenylthiazol-2-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 332936-39-7

N-(4-phenylthiazol-2-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2730381
CAS No.: 332936-39-7
M. Wt: 408.49
InChI Key: DFAZKVZGJXVDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The multicomponent reactions of 2-Cyano-N-(4-phenylthiazol-2-yl)acetamide with any of the aromatic aldehydes and malononitrile gave the pyran derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Chemical Reactions Analysis

The compound has been involved in multicomponent reactions with 2-Cyano-N-(4-phenylthiazol-2-yl)acetamide, aromatic aldehydes, and malononitrile to produce pyran derivatives .

Scientific Research Applications

Anticancer Activity

Synthesis and biological evaluation of thiazole derivatives, including structures similar to the requested compound, have shown promising anticancer activity. These compounds have been studied for their selective cytotoxicity against human lung adenocarcinoma cells, exhibiting high selectivity and inducing apoptosis, though not as effectively as cisplatin (Evren et al., 2019). Additionally, new imidazothiadiazole analogs were synthesized, presenting significant cytotoxic results against breast cancer cell lines compared to other cancer types (Abu-Melha, 2021).

Antimicrobial and Antifungal Activity

Research into the antimicrobial evaluation of thiazole compounds reveals promising activities against various microbial species. Specifically, the synthesis of new thiazole compounds has led to the identification of molecules with significant antibacterial and antifungal properties, showing potential for further biological screening and application trials (Mahajan et al., 2008). Another study focusing on triazole-oxadiazoles highlighted potent antifungal agents against Candida species, with certain compounds exhibiting both high potency and non-toxicity against healthy cells (Çavușoğlu et al., 2018).

Antioxidant Properties

The synthesis and evaluation of thiazole–benzimidazole derivatives for their antiproliferative activity demonstrated selective efficiency against cancer cells, suggesting a potential role in cancer treatment strategies (Özkay et al., 2016). Moreover, new 2-amino-1,3,4-oxadiazole derivatives were synthesized, displaying significant activity against Salmonella typhi, underscoring their potential as antimicrobial agents (Salama, 2020).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It is intended for research use only and is not intended for human or veterinary use.

Future Directions

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, which is a part of this compound, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Properties

IUPAC Name

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-13-7-5-6-10-15(13)18-23-24-20(26-18)28-12-17(25)22-19-21-16(11-27-19)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAZKVZGJXVDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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